molecular formula C12H16N2 B1457059 3,7-Dimethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine CAS No. 1550404-29-9

3,7-Dimethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine

Cat. No. B1457059
CAS RN: 1550404-29-9
M. Wt: 188.27 g/mol
InChI Key: UPTFKTOWPWPYAR-UHFFFAOYSA-N
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Description

3,7-Dimethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine, commonly referred to as DMIP, is a heterocyclic aromatic compound that has been studied for its potential applications in a variety of scientific research areas. DMIP is a nitrogen-containing heterocyclic compound that has been used as a building block for the synthesis of various compounds and for the study of the structure-activity relationships of different molecules. DMIP has been studied for its potential applications in drug discovery and development, biochemistry, and other areas of research.

Scientific Research Applications

Pharmaceutical Drug Synthesis

Imidazole derivatives, such as 3,7-Dimethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine, are integral in the synthesis of various pharmaceutical drugs. These compounds exhibit a wide range of biological activities and are used in the development of medications for antibacterial, antifungal, antiviral, and anti-inflammatory conditions . The structural versatility of imidazole allows for the creation of numerous therapeutic agents.

Antimicrobial Research

Research into antimicrobial properties is another significant application. Imidazole compounds have been shown to possess potent activity against a variety of microbial strains. This makes them valuable in the study of new antimicrobial agents that can be used to combat antibiotic-resistant bacteria .

Material Science

In the field of material science, imidazo[1,2-a]pyridine derivatives are recognized for their structural characteristics. They are used in the development of new materials with potential applications in electronics, coatings, and as functional materials in various industrial processes .

Corrosion Inhibition

These compounds have also been studied for their effectiveness as corrosion inhibitors. The application of imidazole derivatives in protective coatings can prevent the degradation of metals, which is crucial in extending the lifespan of industrial machinery and infrastructure .

Cancer Research

Imidazole derivatives are being explored for their potential use in cancer treatment. Their ability to interfere with certain cellular processes makes them candidates for antitumor drugs. Research is ongoing to understand their mechanisms and effectiveness in various types of cancer .

Enzyme Inhibition

The study of enzyme inhibition is another area where imidazole compounds are applied. They can act as inhibitors for specific enzymes, which is useful in the treatment of diseases where enzyme activity needs to be controlled or modulated .

properties

IUPAC Name

3,7-dimethyl-2-propan-2-ylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-8(2)12-10(4)14-6-5-9(3)7-11(14)13-12/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTFKTOWPWPYAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7-Dimethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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